3-(bromomethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers
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Overview
Description
3-(bromomethyl)cyclobutan-1-amine hydrochloride, a mixture of diastereomers, is a chemical compound with the molecular formula C5H10BrN·HCl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)cyclobutan-1-amine hydrochloride typically involves the bromination of cyclobutan-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The bromination process involves the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is usually conducted at room temperature to avoid any side reactions .
Industrial Production Methods
Industrial production of 3-(bromomethyl)cyclobutan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is then purified and converted into its hydrochloride salt form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
3-(bromomethyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alcohols.
Reduction Reactions: The compound can be reduced to form cyclobutan-1-amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of cyclobutanone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted cyclobutan-1-amine derivatives.
Reduction Reactions: Formation of cyclobutan-1-amine.
Oxidation Reactions: Formation of cyclobutanone derivatives.
Scientific Research Applications
3-(bromomethyl)cyclobutan-1-amine hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine-containing compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)cyclobutan-1-amine hydrochloride involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in the synthesis of biologically active compounds. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(chloromethyl)cyclobutan-1-amine hydrochloride
- 3-(iodomethyl)cyclobutan-1-amine hydrochloride
- 3-(methyl)cyclobutan-1-amine hydrochloride
Uniqueness
3-(bromomethyl)cyclobutan-1-amine hydrochloride is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl counterparts. The bromine atom is more reactive in nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of various compounds .
Properties
CAS No. |
2613383-47-2 |
---|---|
Molecular Formula |
C5H11BrClN |
Molecular Weight |
200.5 |
Purity |
95 |
Origin of Product |
United States |
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